

Independent Verification of Published (Rac)-Zevaquenabant Data: A Comparative Guide

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Compound of Interest

Compound Name: (Rac)-Zevaquenabant

Cat. No.: B12298864

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the publicly available preclinical data for **(Rac)-Zevaquenabant**, a peripherally acting dual inhibitor of cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS). The performance of **(Rac)-Zevaquenabant** is compared with other CB1R antagonists in relevant preclinical models of fibrosis. Detailed experimental methodologies are provided for key cited experiments to facilitate independent verification and further research.

Data Summary

(Rac)-Zevaquenabant, also known as MRI-1867, has demonstrated promising anti-fibrotic efficacy in preclinical models of liver and pulmonary fibrosis. Its dual mechanism of action, targeting both CB1R and iNOS, appears to offer an advantage over first-generation CB1R antagonists like Rimonabant, which were withdrawn from the market due to centrally-mediated psychiatric side effects.

Table 1: Comparative Efficacy of (Rac)-Zevaquenabant and Rimonabant in a Bile Duct Ligation (BDL) Model of Liver Fibrosis in Mice

Treatment Group	Dose	Sirius Red Staining (% area)	Liver Hydroxyproline (µg/g)	Reference
Sham	-	~1%	~50	[1]
BDL + Vehicle	-	~12%	~250	[1]
BDL + Rimonabant	3 mg/kg/day	~8%	~180	[1]
BDL + (Rac)-Zevaquenabant (MRI-1867)	3 mg/kg/day	~5%	~120	[1]

Note: Values are approximated from graphical data presented in the source.

(Rac)-Zevaquenabant shows a statistically significant greater reduction in fibrosis markers compared to Rimonabant.

Table 2: Efficacy of (Rac)-Zevaquenabant in a Bleomycin-Induced Pulmonary Fibrosis Model in Mice

Treatment Group	Dose	Ashcroft Score	Lung Hydroxyproline (μ g/lung)	Reference
Saline + Vehicle	-	Not Reported	~100	Inversago Pharma Press Release
Bleomycin + Vehicle	-	Not Reported	~250	Inversago Pharma Press Release
Bleomycin + (Rac)-Zevaquenabant (INV-101)	Not Disclosed	Statistically Significant Reduction	Statistically Significant Reduction	Inversago Pharma Press Release

Note: Specific quantitative values for the Ashcroft score and hydroxyproline content were not publicly released but were stated to be statistically significant.

Experimental Protocols

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model in Rodents

This model is widely used to induce liver fibrosis and cirrhosis.

- Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

- Induction: Carbon tetrachloride (CCl₄) is typically administered via intraperitoneal (i.p.) injection or oral gavage. A common protocol involves i.p. injection of CCl₄ (diluted in a vehicle like corn oil or olive oil) at a dose of 0.5-2 mL/kg body weight, twice weekly for 4-12 weeks to induce progressive fibrosis.[\[2\]](#)[\[3\]](#)
- Treatment: The test compound, such as **(Rac)-Zevaquenabant**, is administered daily or on a specified schedule, starting either before or after the induction of fibrosis, depending on the study's aim (prophylactic or therapeutic).
- Efficacy Endpoints:
 - Histopathology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition (fibrosis).[\[4\]](#)
 - Hydroxyproline Assay: The total collagen content in the liver is quantified by measuring the amount of hydroxyproline, a major component of collagen.[\[4\]](#)[\[5\]](#)
 - Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., Collagen Type I, α -SMA, TIMP-1) and inflammatory markers can be measured by quantitative real-time PCR (qRT-PCR).
 - Serum Biomarkers: Liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured in the serum as indicators of liver damage.[\[4\]](#)

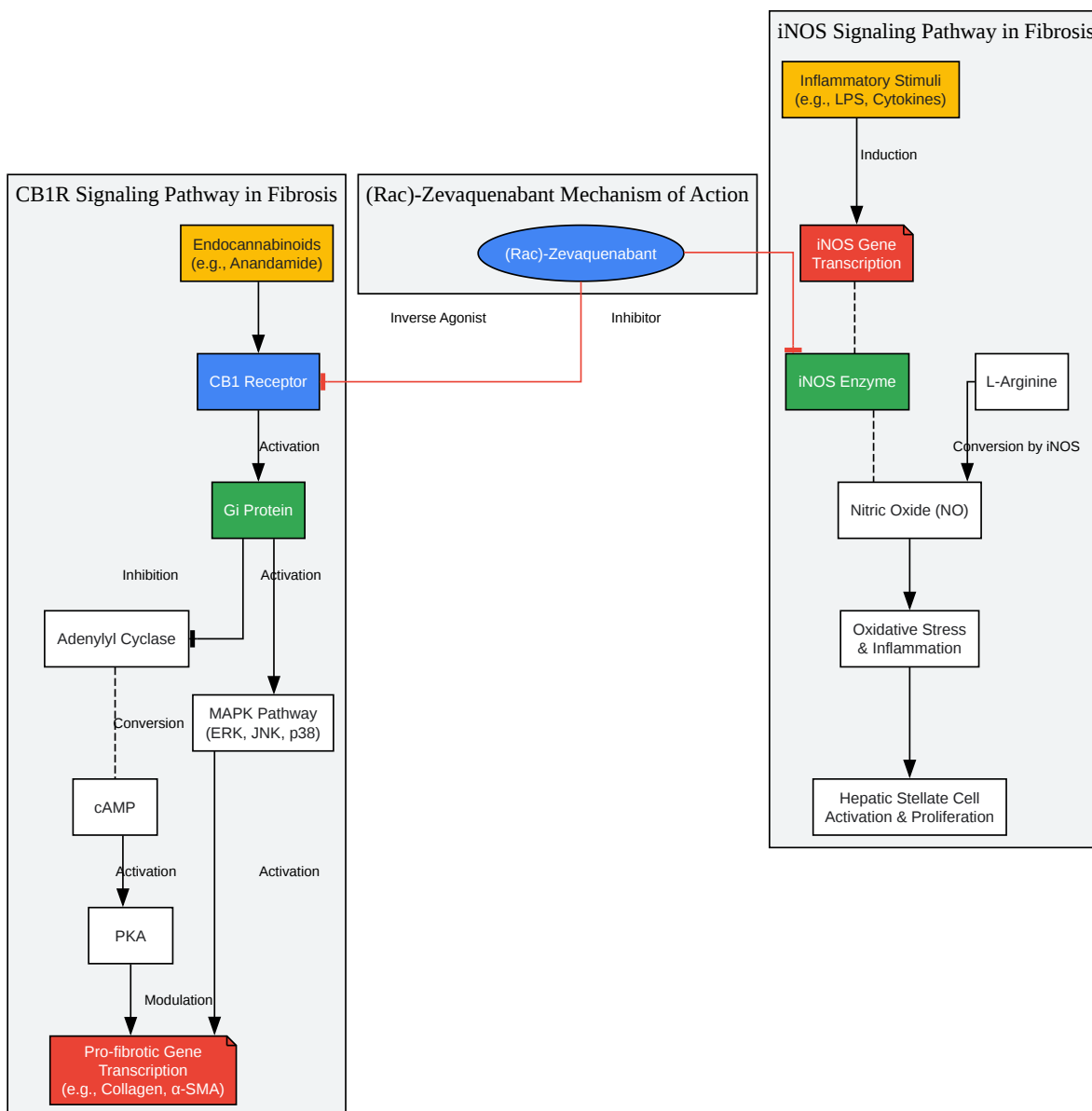
Bleomycin-Induced Pulmonary Fibrosis Model in Mice

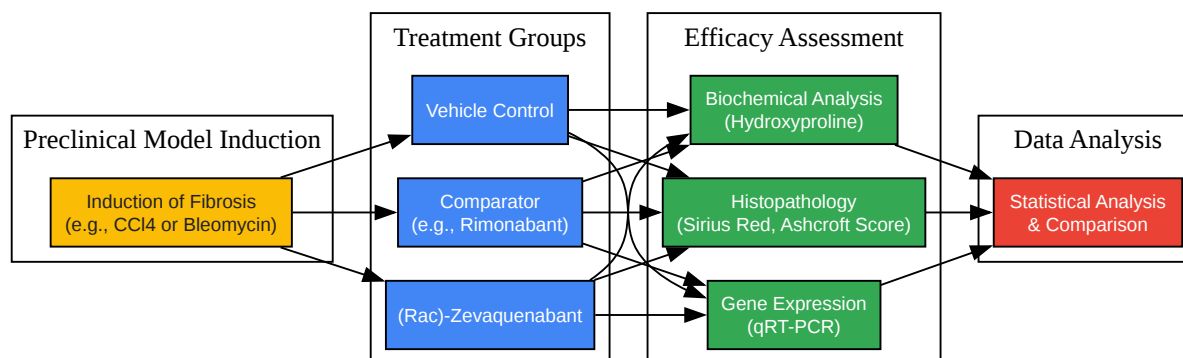
This is a standard model for studying the pathogenesis of pulmonary fibrosis and for evaluating potential therapies.

- Animal Model: C57BL/6 mice are frequently used due to their susceptibility to bleomycin-induced fibrosis.
- Induction: A single dose of bleomycin sulfate is administered via intratracheal (i.t.) or oropharyngeal (O.P.) instillation. The typical dose ranges from 1.5 to 3 U/kg body weight.[\[6\]](#)
[\[7\]](#)

- Treatment: The investigational drug is administered, often daily, starting at a specific time point after bleomycin instillation.
- Efficacy Endpoints:
 - Histopathology: Lungs are harvested, inflated, and fixed. Sections are stained with H&E and Masson's trichrome. The severity of fibrosis is often semi-quantitatively scored using the Ashcroft scoring system.[\[6\]](#)
 - Hydroxyproline Assay: The total lung collagen content is determined by measuring hydroxyproline levels.
 - Bronchoalveolar Lavage (BAL) Fluid Analysis: The BAL fluid is collected to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels.[\[6\]](#)
 - Pulmonary Function Tests: In some studies, lung function parameters such as forced vital capacity (FVC) and forced expiratory volume (FEV) are measured.

Mandatory Visualizations





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